molecular formula C24H19N3O2S B3691319 (2E)-N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-phenylprop-2-enamide

(2E)-N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-phenylprop-2-enamide

Cat. No.: B3691319
M. Wt: 413.5 g/mol
InChI Key: OBSNXTJHYVIIIX-CCEZHUSRSA-N
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Description

(2E)-N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-phenylprop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a phenylprop-2-enamide moiety, and a carbamothioyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-phenylprop-2-enamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the benzoxazole ring, followed by the introduction of the carbamothioyl group and the phenylprop-2-enamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Possible applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Properties

IUPAC Name

(E)-N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2S/c1-16-18(23-25-20-11-5-6-13-21(20)29-23)10-7-12-19(16)26-24(30)27-22(28)15-14-17-8-3-2-4-9-17/h2-15H,1H3,(H2,26,27,28,30)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSNXTJHYVIIIX-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C=CC2=CC=CC=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CC=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-phenylprop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-phenylprop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2E)-N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-phenylprop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2E)-N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-phenylprop-2-enamide
Reactant of Route 5
(2E)-N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-phenylprop-2-enamide
Reactant of Route 6
(2E)-N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-phenylprop-2-enamide

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